2-cyclohexylbenzoic Acid

概要

説明

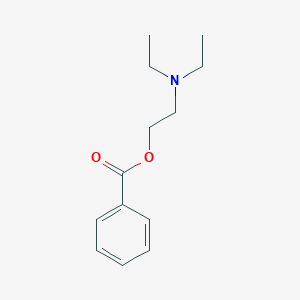

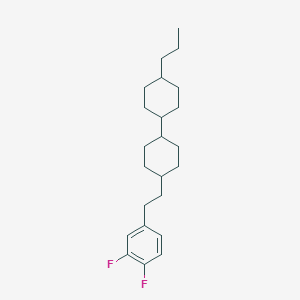

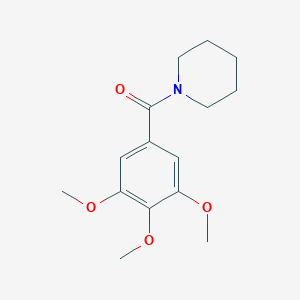

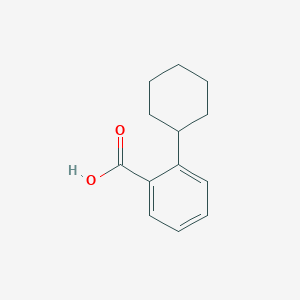

2-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 . It is a derivative of benzoic acid where a cyclohexyl group is attached to the second carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of 2-cyclohexylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a cyclohexyl group . The molecular weight is 204.265 Da .Physical And Chemical Properties Analysis

2-Cyclohexylbenzoic acid has a molecular weight of 204.26500, a density of 1.115g/cm3, a boiling point of 332.4ºC at 760mmHg, and a melting point of 103-105ºC .科学的研究の応用

Sulfhydryl Group Determination

Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups, beneficial for biological materials research (Ellman, 1959).

Synthesis and Biocidal Activity

Vieira et al. (2010) synthesized new organotin complexes of 2-(3-oxocyclohex-1-enyl)benzoic acid (HOBz), demonstrating significant antifungal and cytotoxicity properties (Vieira et al., 2010).

Photocatalysis in Cycloadditions

Jiang et al. (2019) utilized 4-vinylbenzoic acid derivatives in quantum dot photocatalyzed [2+2] cycloadditions, achieving high diastereo- and regioselectivity, crucial for bioactive molecule synthesis (Jiang et al., 2019).

Solubility and Antimicrobial Activity

Matsuda et al. (1993) studied p-hydroxybenzoic acid esters' solubility and antimicrobial activity, providing insights for liquid formulation preservation (Matsuda et al., 1993).

Benzimidazoles Synthesis in Water

Dudd et al. (2003) optimized the synthesis of benzimidazoles in high-temperature water, a significant advancement in green chemistry (Dudd et al., 2003).

Functionalized Cyclohexadiene-Trans-Diols

Franke et al. (2001) reported the synthesis of functionalized cyclohexadiene-trans-diols using Escherichia coli, vital for natural product and pharmacologically active substance syntheses (Franke et al., 2001).

N-Heterocyclic Carbene Precursors

Tudose et al. (2006) studied imidazol(in)ium-2-carboxylates as NHC precursors in ruthenium–arene catalysts for olefin metathesis and cyclopropanation, contributing to catalytic chemistry (Tudose et al., 2006).

Dearomatization of Phenols and Anilines

Quideau et al. (2005) demonstrated the oxidative dearomatization of phenols and anilines, leading to novel derivatives for pharmaceutical applications (Quideau et al., 2005).

Cyclo-oxygenase Inactivation Prevention

Rotilio et al. (1984) explored 2-hydroxybenzoic acid analogs in preventing cyclo-oxygenase inactivation, aiding in understanding NSAID mechanisms (Rotilio et al., 1984).

2-Vinylbenzoic Acids Synthesis

Ram et al. (2020) discovered a palladium-catalyzed deoxygenative approach for generating 2-vinylbenzoic acids, important in polymer chemistry and bioactive molecule synthesis (Ram et al., 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that benzoic acid, a structurally similar compound, has antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid This suggests that 2-cyclohexylbenzoic acid may also be involved in similar biochemical pathways

Result of Action

Based on the known actions of similar compounds, it may have antimicrobial properties and could potentially be used as a food preservative

特性

IUPAC Name |

2-cyclohexylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTFZNPTAJIXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427257 | |

| Record name | 2-cyclohexylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexylbenzoic Acid | |

CAS RN |

97023-48-8 | |

| Record name | 2-cyclohexylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)